Methyl 3-chloro-4-(chlorosulfonyl)benzoate
Overview
Description
Methyl 3-chloro-4-(chlorosulfonyl)benzoate: is an organic compound with the molecular formula C8H6Cl2O4S and a molecular weight of 269.1 g/mol . It is a derivative of benzoic acid, characterized by the presence of both chloro and chlorosulfonyl functional groups on the benzene ring. This compound is primarily used in chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-chloro-4-(chlorosulfonyl)benzoate typically involves the chlorosulfonation of methyl 3-chlorobenzoate. The reaction is carried out by treating methyl 3-chlorobenzoate with chlorosulfonic acid under controlled conditions. The reaction mixture is then quenched with water and the product is isolated by filtration and drying .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is typically purified through recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-chloro-4-(chlorosulfonyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The chloro and chlorosulfonyl groups can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The chlorosulfonyl group can be reduced to a sulfonyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form sulfonic acid derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as amides or esters.
Reduction: Sulfonyl derivatives.
Oxidation: Sulfonic acids.
Scientific Research Applications
Methyl 3-chloro-4-(chlorosulfonyl)benzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibition and protein modification.
Medicine: Potential use in the development of pharmaceuticals due to its reactive functional groups.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Methyl 3-chloro-4-(chlorosulfonyl)benzoate involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify biological molecules, such as proteins, by forming covalent bonds with amino acid residues. This modification can alter the activity of enzymes or other proteins, making it useful in biochemical research .
Comparison with Similar Compounds
- Methyl 4-chloro-3-(chlorosulfonyl)benzoate
- Methyl 4-(chlorosulfonyl)benzoate
- Methyl 3-chloro-2-(chlorosulfonyl)benzoate
Comparison: Methyl 3-chloro-4-(chlorosulfonyl)benzoate is unique due to the specific positioning of the chloro and chlorosulfonyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns and selectivity in chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
IUPAC Name |
methyl 3-chloro-4-chlorosulfonylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6Cl2O4S/c1-14-8(11)5-2-3-7(6(9)4-5)15(10,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVARFWSYISQGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)S(=O)(=O)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6Cl2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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